molecular formula C8H7F3O3 B2453491 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one CAS No. 1599375-53-7

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one

Cat. No.: B2453491
CAS No.: 1599375-53-7
M. Wt: 208.136
InChI Key: YSSGCWZOKRACLC-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one is a chemical compound with the molecular formula C8H7F3O3 and a molecular weight of 208.14 g/mol It is characterized by the presence of a trifluoromethyl group and a furan ring substituted with a methoxymethyl group

Scientific Research Applications

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one typically involves the reaction of 5-(methoxymethyl)furan-2-carbaldehyde with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic anhydride and a base such as pyridine to facilitate the reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in the corresponding alcohol.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The furan ring and methoxymethyl group contribute to the overall stability and solubility of the compound, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-(furan-2-yl)ethanone: This compound lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.

    2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone:

The uniqueness of this compound lies in its combination of a trifluoromethyl group with a substituted furan ring, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-4-5-2-3-6(14-5)7(12)8(9,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSGCWZOKRACLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599375-53-7
Record name 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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